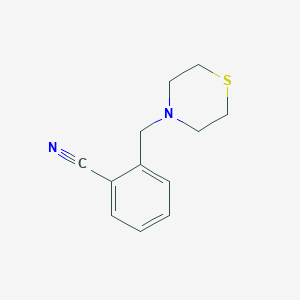
2-(Thiomorpholinomethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiomorpholinomethyl)benzonitrile is an organic compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol It is a derivative of benzonitrile, where a thiomorpholine group is attached to the benzene ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholinomethyl)benzonitrile typically involves the reaction of benzonitrile with thiomorpholine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where benzonitrile is treated with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiomorpholinomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
2-(Thiomorpholinomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Thiomorpholinomethyl)benzonitrile involves its interaction with specific molecular targets. The thiomorpholine group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler analog without the thiomorpholine group.
2-(Morpholinomethyl)benzonitrile: Similar structure but with a morpholine group instead of thiomorpholine.
2-(Piperidin-1-ylmethyl)benzonitrile: Contains a piperidine group instead of thiomorpholine
Uniqueness
2-(Thiomorpholinomethyl)benzonitrile is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. The sulfur atom in thiomorpholine can engage in unique interactions, such as forming stronger hydrogen bonds and participating in redox reactions, which are not possible with morpholine or piperidine analogs .
Propiedades
Fórmula molecular |
C12H14N2S |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
2-(thiomorpholin-4-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H14N2S/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2 |
Clave InChI |
MDMITNIBYUKULW-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1CC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
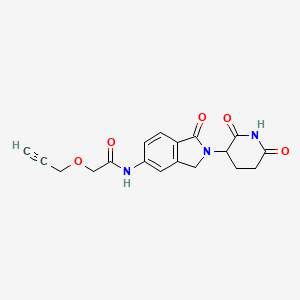
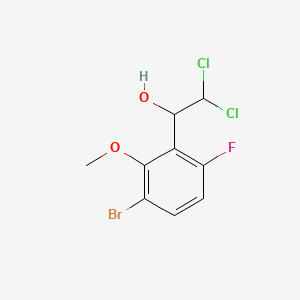
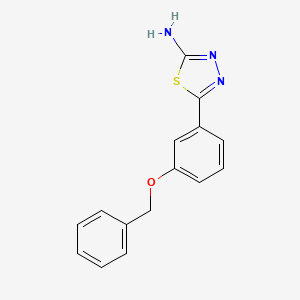
![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)
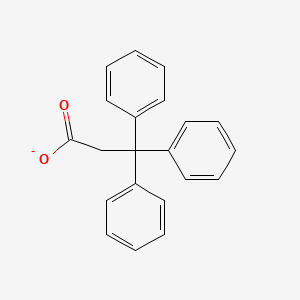
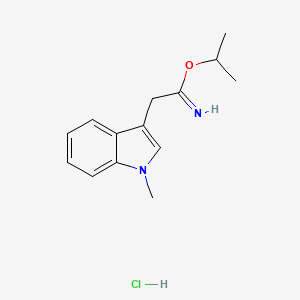
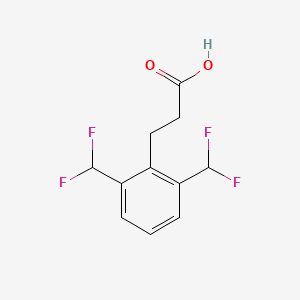
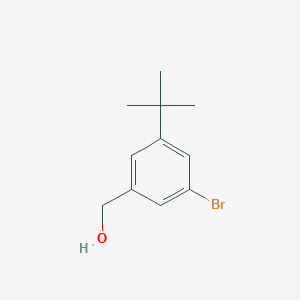
![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)
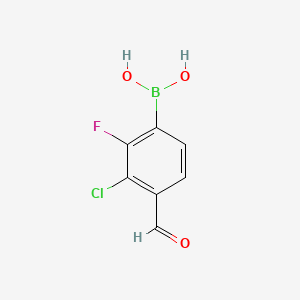

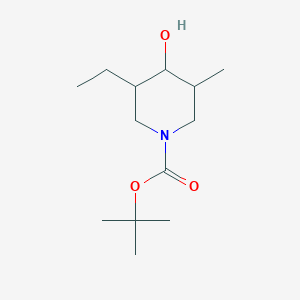
![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
